molecular formula C15H17NO2 B8174781 2-(Benzyloxy)-4-ethoxyaniline

2-(Benzyloxy)-4-ethoxyaniline

Cat. No.: B8174781
M. Wt: 243.30 g/mol
InChI Key: UTYGUCATQAURCP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-ethoxyaniline is an aromatic amine derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the aniline ring. This compound is likely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals, owing to the protective and directing properties of its substituents.

Properties

IUPAC Name

4-ethoxy-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-17-13-8-9-14(16)15(10-13)18-11-12-6-4-3-5-7-12/h3-10H,2,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYGUCATQAURCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-ethoxyaniline typically involves the following steps:

    Nitration: The starting material, 2-benzyloxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Ethoxylation: The final step involves the ethoxylation of the amino group using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of 2-(Benzyloxy)-4-ethoxyaniline may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 2-(Benzyloxy)-4-ethoxyaniline.

    Substitution: Halogenated derivatives of 2-(Benzyloxy)-4-ethoxyaniline.

Scientific Research Applications

2-(Benzyloxy)-4-ethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-ethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The following table summarizes key structural and functional differences between 2-(Benzyloxy)-4-ethoxyaniline and related aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions/Functional Groups Key Properties/Applications
2-(Benzyloxy)-4-ethoxyaniline C₁₅H₁₇NO₂* ~243.3* N/A 2-benzyloxy, 4-ethoxy Likely intermediate for protective-group chemistry
4-(2-(2-Methoxyethoxy)ethoxy)aniline C₁₁H₁₇NO₃ 211.26 65673-48-5 4-position: PEG-like chain (2-(2-methoxyethoxy)ethoxy) Enhanced hydrophilicity; potential drug delivery applications
2-Methoxy-4-methylaniline C₈H₁₁NO 137.18 39538-68-6 2-methoxy, 4-methyl Smaller size; used in dyes or pigments
N-Benzyl-4-ethoxyaniline C₁₅H₁₇NO 227.30 72753-31-2 N-benzyl, 4-ethoxy Altered basicity due to N-substitution; possible toxicity
4-(3-Morpholinopropoxy)aniline C₁₃H₂₀N₂O₂ 236.31 100800-40-6 4-position: 3-morpholinopropoxy Morpholine enhances solubility; medicinal chemistry applications
2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline C₁₅H₁₈N₂O₂ 258.32 96331-95-2 2-aminophenoxy-ethoxy, 4-methyl Bifunctional amine; polymer or crosslinking applications

Note: Values marked with * are inferred based on structural analysis.

Functional Group Analysis and Reactivity

  • Benzyloxy vs. PEG-like Chains : The benzyloxy group in 2-(Benzyloxy)-4-ethoxyaniline provides steric bulk and lipophilicity, contrasting with the hydrophilic PEG-like chain in 4-(2-(2-methoxyethoxy)ethoxy)aniline . The latter may improve aqueous solubility, making it preferable for biomedical applications.
  • N-Substitution vs. O-Substitution : N-Benzyl-4-ethoxyaniline exhibits reduced nucleophilicity at the amine due to N-benzylation, whereas O-substituted derivatives (e.g., the target compound) retain reactive -NH₂ groups, enabling participation in diazotization or coupling reactions.
  • In contrast, 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline contains a primary amine on its side chain, enabling dual reactivity in polymerization.

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